![molecular formula C12H9F4NO B3042238 5-Fluoro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline CAS No. 537033-76-4](/img/structure/B3042238.png)
5-Fluoro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline
Overview
Description
“5-Fluoro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline” is a chemical compound . It’s part of a class of compounds that contain a trifluoromethyl group, which are found in many FDA-approved drugs . Trifluoromethyl-containing compounds have been found to exhibit numerous pharmacological activities .
Synthesis Analysis
The synthesis of such compounds often involves Suzuki–Miyaura coupling, a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a key process in the chemical reactions involving this compound . This reaction involves the oxidative addition of palladium to form a new Pd–C bond .Scientific Research Applications
Antibacterial Activity: Fluoroquinolones, including FMMTQ, exhibit a broad spectrum of antibacterial activity. These compounds interfere with bacterial DNA replication by targeting DNA gyrase and topoisomerase IV enzymes. Researchers explore FMMTQ derivatives as novel antibiotics .
Neuroscience and Pain Management
- Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonism : FMMTQ or its derivatives could potentially act as CGRP receptor antagonists. These molecules may find applications in pain management, particularly in treating migraines and other neurovascular disorders .
Organic Synthesis and Boron Reagents
- Suzuki–Miyaura Coupling : FMMTQ derivatives can serve as substrates in Suzuki–Miyaura cross-coupling reactions. Boron reagents like BH3·L facilitate these transformations, allowing the synthesis of diverse organic compounds .
Dye Chemistry and Cyanine Dyes
Remember, FMMTQ’s versatility extends beyond these fields, and ongoing research continues to uncover new applications. Whether it’s combating bacteria or enhancing liquid crystal displays, this trifluoromethyl-substituted quinoline has left its mark in scientific exploration.
properties
IUPAC Name |
5-fluoro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F4NO/c1-6-3-4-7-10(11(6)13)8(18-2)5-9(17-7)12(14,15)16/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMQAVATIOIALM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(C=C2OC)C(F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F4NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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